molecular formula C22H17ClF3N3O7 B1671938 Indoxacarb CAS No. 173584-44-6

Indoxacarb

Cat. No. B1671938
CAS RN: 173584-44-6
M. Wt: 527.8 g/mol
InChI Key: VBCVPMMZEGZULK-NRFANRHFSA-N
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Description

Indoxacarb is an indeno-oxadiazine insecticide used for controlling lepidopteran and other insect pests . It belongs to the oxadiazine class of insecticides and shows broad-spectrum activity against pests .


Synthesis Analysis

Indoxacarb synthesis involves the production of 9-fluorenylmethoxycarbonylhydrazine through judicious structural modifications of the substituent group of C5, C6 in indenone and C’4 in the benzene ring . Some analogs of indoxacarb exhibit significant insecticidal activities .


Molecular Structure Analysis

Indoxacarb has a molecular formula of C22H17ClF3N3O7 and a molecular weight of 527.84 . The structure-activity analysis indicates that the presence of a strong electron-withdrawing group and decreased steric hindrance of the indenone ring in the 5- and 6-position could enhance larvicidal activity .


Chemical Reactions Analysis

Indoxacarb dissipates rapidly in paddy water at all three sites and the dissipation of indoxacarb in paddy water is not affected by the weather . The time to dissipate 50% of indoxacarb in paddy water, paddy soil, and rice straw was less than 9 days .


Physical And Chemical Properties Analysis

Indoxacarb is an organochlorine insecticide and a methyl ester . It has a role as a voltage-gated sodium channel blocker .

Scientific Research Applications

Agricultural Pest Control

Indoxacarb is widely used as a broad-spectrum insecticide for controlling numerous insect pests in agriculture. It is particularly effective against sucking and chewing insects due to its novel mechanism of action, which involves blocking the sodium channels in the nervous system, leading to paralysis and death of the pests .

Ecotoxicological Studies

Research has been conducted to assess the safety of Indoxacarb on non-target species, such as beneficial predators in rice fields and other ecosystems. Studies include behavioral experiments and transcriptome analyses under Indoxacarb treatments to evaluate its toxicity .

Environmental Impact Assessment

The ecotoxicological consequences of commercial Indoxacarb are also a subject of scientific investigation. Physiological, biochemical, and histopathological markers are evaluated in non-target species to assess the environmental impact of this insecticide .

Analytical Method Development

Scientists have optimized analytical methods for detecting Indoxacarb residues in various matrices, such as medicinal herbs. This includes the development of modified QuEChERS methods and comparisons between different analytical instruments like GC–μECD, GC–MS/MS, and LC–MS/MS .

Mechanism of Action

Target of Action

Indoxacarb is an innovative sodium ion channel inhibitor . It primarily targets the sodium channels in the nerve cells of insects .

Mode of Action

Indoxacarb operates through a unique mechanism of action compared to other insecticides . Upon ingestion by insects, indoxacarb quickly transforms into N-de methoxycarbonyl metabolites . These metabolites exhibit potent insecticidal properties within the fat body, particularly in the midgut . The compound blocks the movements of sodium ions in certain nerve cells, which results in paralysis and death of the affected insects .

Biochemical Pathways

The biochemical pathways affected by indoxacarb involve the sodium ion channels in the nerve cells of insects . The blocking of these channels disrupts the normal functioning of the nervous system, leading to paralysis and eventually death .

Pharmacokinetics

After topical administration, indoxacarb remains mainly on the hair coat and skin of the treated pets . A small amount is also ingested through licking and/or grooming (particularly in cats) . Absorbed indoxacarb is extensively metabolized (>90%) in the liver to inactive metabolites . Excretion is mainly through the liver .

Result of Action

The result of indoxacarb’s action is the paralysis and death of the affected insects . This is due to the disruption of the normal functioning of the nervous system caused by the blocking of sodium ion channels .

Action Environment

Indoxacarb is one of the most extensively used oxadiazine insecticides worldwide, but it may exert detrimental effects on ecosystems, population dynamics, and health . It undergoes rapid decomposition in terrestrial environments through microbial degradation . Therefore, environmental factors such as the presence of certain microbes can influence the action, efficacy, and stability of indoxacarb .

Safety and Hazards

Indoxacarb is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and may cause drowsiness or dizziness . It causes damage to organs (Blood, Nervous system, Heart) through prolonged or repeated exposure .

Future Directions

The global indoxacarb market is expected to grow at a significant rate from 2022 to 2030 . The market growth factors include the increasing demand for food crops, fruits, and vegetables due to the growing population and rising income levels in developing countries . ADAMA Ltd., a leading global crop protection company, has begun the in-house production of Indoxacarb with its new proprietary synthesis process .

properties

IUPAC Name

methyl (4aS)-7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCVPMMZEGZULK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1032690
Record name Indoxacarb
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Molecular Weight

527.8 g/mol
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Physical Description

White solid; [HSDB] White powder; [MSDSonline]
Record name Indoxacarb
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Solubility

Solubility in n-octanol 14.5 g/L, methanol 103 g/L, acetonitrile 139 g/L, acetone >250 g/kg (all at 25 °C), In water, 0.20 mg/L at 20 °C
Record name INDOXACARB
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Density

1.44 g/cu cm at 20 °C
Record name INDOXACARB
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Vapor Pressure

1.9X10-10 mm Hg at 25 °C
Record name INDOXACARB
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Mechanism of Action

... Indoxacarb inhibits sodium channels and certain subtypes of nicotinic receptors., The effects of the oxadiazine insecticide indoxacarb and its N-decarbomethoxylated metabolite (DCJW) on tetrodotoxin-resistant (TTX-R) voltage-gated sodium channels in rat dorsal ganglion neurons were studied using the whole-cell patch clamp technique. Indoxacarb and DCJW suppressed the peak amplitude of action potentials, and DCJW exhibited a faster time course and higher potency than indoxacarb in the blocking effects. In voltage-clamp experiments, indoxacarb and DCJW suppressed TTX-R sodium currents in a time-dependent manner without a steady-state level of suppression. IC50 values for indoxacarb and DCJW on TTX-R sodium currents were estimated to be 10.7 and 0.8 microM after 25 min of bath application, respectively. DCJW was about 10 times more potent than indoxacarb in blocking TTX-R sodium currents. Although the suppressive effects of indoxacarb were partially reversible after washout with drug-free external solution, no recovery of sodium current was observed in DCJW treated neurons after prolonged washout. In current-voltage relationships, both indoxacarb and DCJW blocked the sodium currents to the same degree in the entire range of membrane potentials. The sodium conductance-voltage curve was not shifted along the voltage axis by indoxacarb and DCJW at 10 microM. In contrast, the steady-state inactivation curves were shifted in the hyperpolarizing direction by indoxacarb as well as by DCJW. Based on these results, it was concluded that indoxacarb and DCJW potently blocked the TTX-R sodium channel in rat DRG neurons with hyperpolarizing shifts of the steady-state inactivation curves, suggesting preferential association of the insecticides to the inactivated state of sodium channels. The small structural variation between indoxacarb and DCJW resulted in clear differences in potency for blocking sodium channels and reversibility after washout.
Record name INDOXACARB
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Product Name

Indoxacarb

Color/Form

White powder

CAS RN

173584-44-6
Record name Indoxacarb
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Record name Indoxacarb [ISO]
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Record name Indoxacarb
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Record name Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester, (4aS)
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Record name INDOXACARB
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Melting Point

88.1 °C
Record name INDOXACARB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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